(S)-Desethyl-etomidate is the (S)-enantiomer of desethyl-etomidate, a primary metabolite of the intravenous anesthetic drug etomidate. [] It is produced through the metabolic breakdown of etomidate in the liver. [] While etomidate itself exists as a racemic mixture of R and S enantiomers, (S)-Desethyl-etomidate is specifically formed from the metabolism of S-etomidate. []
(S)-Desethyl-etomidate is a chiral compound derived from etomidate, an intravenous anesthetic agent. This compound has gained attention for its pharmacological properties and potential applications in medical settings. The (S)-enantiomer of desethyl-etomidate is less potent than its (R)-counterpart, which is the active form of etomidate. Understanding the source, classification, and pharmacological aspects of (S)-desethyl-etomidate is critical for its application in clinical settings.
(S)-Desethyl-etomidate is synthesized as a metabolite of etomidate, which is primarily used for anesthesia induction. Etomidate itself undergoes ester hydrolysis in the body, leading to the formation of various metabolites, including desethyl-etomidate. The compound can be isolated from biological samples or synthesized in the laboratory for research purposes.
(S)-Desethyl-etomidate belongs to the class of compounds known as anesthetics and is specifically categorized under general anesthetics. It is a part of a broader category of drugs that modulate the gamma-aminobutyric acid type A (GABA_A) receptors, which are crucial for their sedative effects.
The synthesis of (S)-desethyl-etomidate can be achieved through several methods, primarily involving the modification of etomidate. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions to ensure high selectivity for the desired enantiomer. Factors such as temperature, pH, and reaction time are critical in optimizing yield and purity.
(S)-Desethyl-etomidate has a molecular formula of CHNO and a molar mass of approximately 232.28 g/mol. Its structure features an ethyl group substituted at the nitrogen atom of the imidazole ring, characteristic of etomidate derivatives.
(S)-Desethyl-etomidate can participate in several chemical reactions typical for amides and esters:
The stability and reactivity of (S)-desethyl-etomidate are influenced by its functional groups and steric configuration, making it susceptible to nucleophilic attack during hydrolysis or esterification processes.
(S)-Desethyl-etomidate exerts its effects primarily through modulation of GABA_A receptors in the central nervous system. The mechanism involves:
Pharmacological studies indicate that while (S)-desethyl-etomidate has lower potency compared to (R)-etomidate, it still contributes to sedation and anxiolysis at higher concentrations.
(S)-Desethyl-etomidate has potential applications in:
(S)-Desethyl-etomidate ((S)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid) serves primarily as a chiral precursor for radiotracers and etomidate derivatives. Its synthesis exploits stereoselective strategies to preserve the S configuration at the chiral center. The most efficient route begins with the enantioselective reduction of prochiral ketones or resolution of racemic mixtures. A key method involves enzymatic resolution using lipases or esterases to hydrolyze the ester group of racemic desethyl-etomidate precursors selectively, yielding enantiomerically enriched (S)-acid with >98% enantiomeric excess (ee) [4] [10]. Alternative pathways employ chiral auxiliaries, such as (R)-1-phenylethylamine, to form diastereomeric salts that are separated via crystallization [10].
Recent advances utilize asymmetric hydrogenation of vinylimidazoles catalyzed by chiral transition-metal complexes (e.g., BINAP-Ru). This method achieves up to 95% ee and reduces reaction steps compared to resolution techniques. The typical yield ranges from 60–75%, influenced by catalyst loading and solvent polarity [10].
Table 1: Stereoselective Synthesis Methods for (S)-Desethyl-Etomidate
Method | Key Reagent/Catalyst | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|
Enzymatic Resolution | Candida antarctica Lipase | >98 | 45–55 |
Diastereomeric Salt Formation | (R)-1-Phenylethylamine | 95–99 | 30–40 |
Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | 90–95 | 60–75 |
The synthesis of (S)-desethyl-etomidate hinges on chiral intermediates that dictate stereochemical purity:
Critical challenges include minimizing racemization during ester hydrolysis and avoiding imidazole ring degradation under acidic conditions. Optimal pH control (7.5–8.5) during hydrolysis preserves structural integrity [4].
Yield optimization for (S)-desethyl-etomidate balances stereoselectivity, scalability, and cost-effectiveness:
Table 2: Yield Optimization Approaches
Strategy | Condition Adjustment | Yield Improvement (%) | Purity Impact |
---|---|---|---|
Solvent Optimization | DMF vs. water | +15 | No change |
Catalyst Recycling | Silica-immobilized Ru | +30 (cost efficiency) | Maintained |
Purification | Silica gel + charcoal | – (losses <5%) | >95% |
(S)-Desethyl-etomidate’s structure enables rational design of etomidate derivatives with enhanced properties:
Design principles prioritize retaining the core 1-(1-phenylethyl)-1H-imidazole-5-carboxylate structure while modifying the C5 substituent or imidazole nitrogen to modulate metabolism, potency, and off-target effects.
Table 3: Key Etomidate Analogues Derived from (S)-Desethyl-Etomidate
Compound | Structural Modification | Primary Application | Advantage Over Etomidate |
---|---|---|---|
[¹¹C]Metomidate | ¹¹C-methyl ester at C5 | PET imaging of adrenal tumors | Tumor-specific uptake |
(S)-[¹⁸F]FETO | ¹⁸F-fluoroethyl ester at C5 | Adrenal cortex PET imaging | Longer half-life for imaging |
Carboetomidate | Imidazole → pyrrole; no N-H | Anesthesia induction | No adrenal suppression |
CPMM (ABP-700) | Cyclopropyl-methoxycarbonyl at N1 | Prolonged infusion | Context-insensitive half-life |
MOC-etomidate | Methoxycarbonyl at N1 | Ultrashort anesthesia | Rapid hydrolysis; minimal metabolites |
Comprehensive Compound Index
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7